
(2-氯苯基)(3-(噻唑-2-氧代)氮杂环丁-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone, also known as CTAM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTAM is a member of the azetidine family of compounds, which are known for their diverse biological activities.
科学研究应用
Antioxidant Activity
Thiazole derivatives are recognized for their ability to act as antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of thiazole compounds make them valuable in research aimed at preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .
Antimicrobial and Antifungal Applications
The thiazole ring is a core structure in many antimicrobial and antifungal agents. For example, sulfathiazole is a well-known antimicrobial drug. The presence of the thiazole ring in compounds like “(2-Chlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” suggests potential applications in developing new antimicrobial and antifungal medications with possibly lesser side effects .
Antiviral Research
Thiazole derivatives have been shown to possess antiviral activities. This includes potential efficacy against HIV, where compounds with a thiazole structure have been used to inhibit the replication of the virus. Research into thiazole-based compounds could lead to new treatments for various viral infections .
Anti-inflammatory and Analgesic Properties
Compounds containing thiazole have been reported to exhibit significant anti-inflammatory and analgesic activities. They can be used to study the mechanisms of inflammation and pain, and potentially lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and evaluated for their antitumor and cytotoxic activities. Some compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer. This suggests that “(2-Chlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” could be a candidate for cancer research, particularly in the synthesis of new chemotherapeutic agents .
Neuroprotective Effects
Research has indicated that thiazole compounds may have neuroprotective effects. They could play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system. This opens up possibilities for the compound to be used in studies targeting neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
属性
IUPAC Name |
(2-chlorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGHYGLPYRMYCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

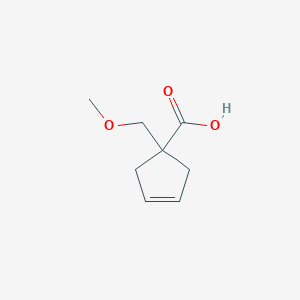
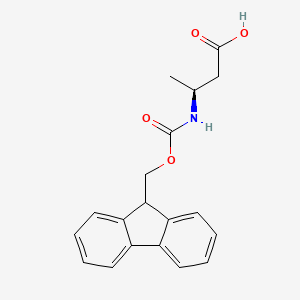
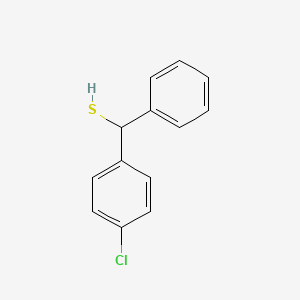
![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)


![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)
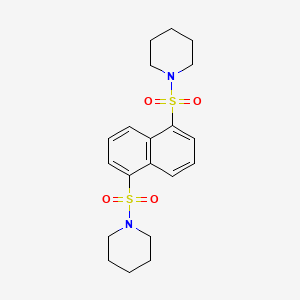
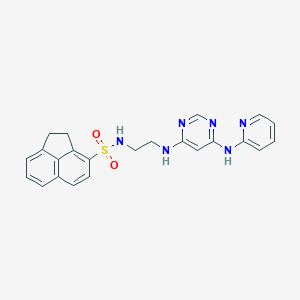
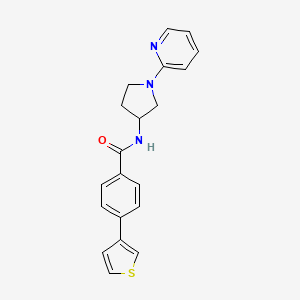
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)
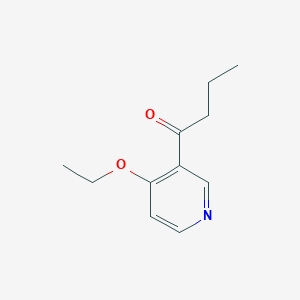
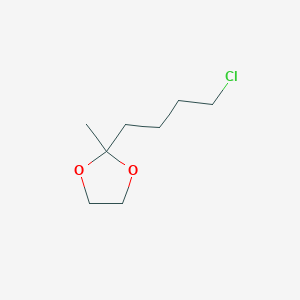
![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)